N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide
Description
This compound features a triazolopyrimidine core fused with a thioacetamide side chain and a 3,4-dichlorophenyl substituent. The triazolopyrimidine scaffold is known for its heterocyclic versatility, often associated with bioactivity in agrochemicals and pharmaceuticals.
Properties
IUPAC Name |
N-(3,4-dichlorophenyl)-2-[(7-oxo-5-propyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15Cl2N5O2S/c1-2-3-10-7-13(24)20-15-21-22-16(23(10)15)26-8-14(25)19-9-4-5-11(17)12(18)6-9/h4-7H,2-3,8H2,1H3,(H,19,25)(H,20,21,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHFKQNDKDPQCFY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC(=O)NC2=NN=C(N12)SCC(=O)NC3=CC(=C(C=C3)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15Cl2N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide is a compound of interest due to its potential pharmacological properties. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic effects.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of approximately 397.29 g/mol. The compound features a dichlorophenyl group and a triazole-pyrimidine scaffold, which are known to enhance biological activity.
1. Antimicrobial Activity
Numerous studies have highlighted the antimicrobial properties of compounds containing the 1,2,4-triazole moiety. For instance:
- Antibacterial Effects : Compounds similar to this compound have demonstrated significant antibacterial activity against various strains such as Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values reported range from 0.125 to 8 μg/mL for structurally related compounds .
- Antifungal Properties : The triazole derivatives have also shown antifungal efficacy against pathogens like Candida albicans and Aspergillus flavus, with MIC values indicating potent activity compared to standard antifungal agents .
2. Anticancer Activity
The triazole-containing compounds have been investigated for their anticancer properties:
- Mechanism of Action : Research indicates that these compounds may act as inhibitors of key enzymes involved in cancer cell proliferation and survival. For example, some triazole derivatives have been shown to inhibit DNA gyrase and topoisomerase IV, which are essential for bacterial and cancer cell replication .
- Case Studies : A study demonstrated that specific triazole derivatives exhibited cytotoxic effects on various cancer cell lines. For instance, compounds with similar structures to this compound showed IC50 values in the micromolar range against breast cancer cells (MCF-7) and lung cancer cells (A549) .
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound:
| Structural Feature | Effect on Activity |
|---|---|
| Dichlorophenyl Group | Enhances lipophilicity and cellular uptake |
| Triazole Moiety | Critical for antimicrobial and anticancer properties |
| Thioacetamide Linker | May improve binding affinity to target enzymes |
Research Findings
Recent studies have focused on synthesizing novel derivatives of triazole-pyrimidine compounds to enhance their biological profiles. For example:
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemicals
Key structural analogs from the Pesticide Chemicals Glossary () include:
| Compound Name | Core Structure | Key Substituents | Primary Use |
|---|---|---|---|
| N-(3,4-dichlorophenyl)-2-((7-oxo-5-propyl-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl)thio)acetamide | Triazolo[4,3-a]pyrimidine | 3,4-dichlorophenyl, propyl, thioacetamide | Under research |
| N-(2,6-difluorophenyl)-5-methyl(1,2,4)triazolo(1,5-a)pyrimidine-2-sulfonamide (Flumetsulam) | Triazolo[1,5-a]pyrimidine | 2,6-difluorophenyl, sulfonamide | Herbicide |
| N-(2,6-dimethylphenyl)-2-methoxy-N-(2-oxo-3-oxazolidinyl)acetamide (Oxadixyl) | Oxazolidinyl acetamide | 2,6-dimethylphenyl, methoxy | Fungicide |
| Triaziflam | 1,3,5-triazine | Fluoro-methyl substituents | Herbicide |
Key Observations:
Triazolo-Pyrimidine Core : The target compound and flumetsulam share a triazolo-pyrimidine backbone but differ in substituents. Flumetsulam’s sulfonamide group and 2,6-difluorophenyl moiety enhance its herbicidal activity by inhibiting acetolactate synthase (ALS) in weeds . In contrast, the thioacetamide group in the target compound may confer distinct binding properties.
The target compound’s thioether linkage may offer unique metabolic stability compared to oxadixyl’s oxazolidinyl group .
Pharmacological Potential vs. Natural Compounds
and emphasize the bioactivity of synthetic and natural compounds in cancer and pest management:
- Natural vs. Synthetic Bioactivity: Plant-derived bioactive compounds () often exhibit lower potency but higher biocompatibility. For example, C.
Physicochemical and Electronic Properties
’s discussion on chemical periodicity and substituent effects underscores the importance of electronic configurations in bioactivity:
- The 3,4-dichlorophenyl group’s electron-withdrawing nature may enhance the triazolo-pyrimidine core’s electrophilicity, promoting interactions with enzymatic nucleophiles (e.g., cysteine residues in target proteins).
- In contrast, flumetsulam’s 2,6-difluorophenyl group provides steric hindrance and electronic modulation suitable for ALS inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
